molecular formula C11H11N3O2 B13912829 4-Nitro-1-(1-phenylethyl)-1H-pyrazole CAS No. 1240569-60-1

4-Nitro-1-(1-phenylethyl)-1H-pyrazole

Cat. No.: B13912829
CAS No.: 1240569-60-1
M. Wt: 217.22 g/mol
InChI Key: CINRUYHUDGRQEK-UHFFFAOYSA-N
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Description

4-Nitro-1-(1-phenylethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole typically involves the following steps:

    Formation of Pyrazole Ring: The pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Substitution: The phenylethyl group can be introduced through substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(1-phenylethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

    Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a catalyst (e.g., palladium on carbon).

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Alkylating agents such as alkyl halides or aryl halides.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Oxidized Derivatives: Formed through the oxidation of the compound.

    Substituted Pyrazoles: Formed through substitution reactions.

Scientific Research Applications

4-Nitro-1-(1-phenylethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1-(1-phenylethyl)-1H-pyrrole: Similar structure with a pyrrole ring instead of a pyrazole ring.

    4-Nitro-1-(1-phenylethyl)-1H-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.

    4-Nitro-1-(1-phenylethyl)-1H-triazole: Similar structure with a triazole ring instead of a pyrazole ring.

Uniqueness

4-Nitro-1-(1-phenylethyl)-1H-pyrazole is unique due to its specific combination of a nitro group and a phenylethyl substituent on the pyrazole ring

Properties

IUPAC Name

4-nitro-1-(1-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9(10-5-3-2-4-6-10)13-8-11(7-12-13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINRUYHUDGRQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286594
Record name 4-Nitro-1-(1-phenylethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240569-60-1
Record name 4-Nitro-1-(1-phenylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240569-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-(1-phenylethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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